2,3,4,6-Tetrachloroanisole - 938-22-7

2,3,4,6-Tetrachloroanisole

Catalog Number: EVT-402562
CAS Number: 938-22-7
Molecular Formula: C7H4Cl4O
Molecular Weight: 245.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2,3,4,6-Tetrachloroanisole (TeCA) is a chlorinated aromatic compound identified as a significant contributor to musty taint in various products. Its presence is primarily attributed to the microbial methylation of 2,3,4,6-tetrachlorophenol, commonly used as a wood preservative. [, ] This transformation can occur in environments where both the precursor compound and specific fungal species coexist. [, , ] TeCA is particularly relevant in the food and beverage industry, where it can negatively impact the sensory quality of products like chicken, wine, and cork. [, , , , , , , , , ]

Physical and Chemical Properties Analysis

TeCA is characterized by its low odor threshold, meaning it can be detected by humans at extremely low concentrations. [, , , , ] This property is central to its role in causing musty taint. It is typically found in trace amounts within contaminated materials and products. While specific data regarding its boiling point, melting point, and solubility are not extensively discussed in the provided research, its ability to volatilize and contaminate various materials is well-documented. [, , , ] This volatility allows it to spread through the air and permeate different packaging materials, making contamination control challenging.

Applications

7.1 Food and Beverage Industry: - Identifying Contamination Sources: Researchers use TeCA analysis to pinpoint sources of musty taint in products like chicken, wine, and cork. [, , , , , , , , , ] By tracing the presence of TeCA, they can identify critical points of contamination in the supply chain, from raw materials to processing and storage.- Developing Prevention Strategies: Understanding the formation and transmission of TeCA allows for the development of strategies to minimize its occurrence. This can involve controlling the presence of its precursor compound, 2,3,4,6-tetrachlorophenol, in materials like wood used for structures and storage. [, , , ]- Improving Quality Control: Sensitive analytical methods for detecting TeCA are crucial for ensuring the quality of food and beverages. [, , , ] These methods allow for the screening of products and packaging materials to prevent tainted products from reaching consumers.

  • Indicator of Fungal Growth: The presence of TeCA can act as an indicator of fungal growth in various environments. [, , , ] This is particularly relevant in indoor environments where fungal contamination can pose health risks.

2,4,6-Trichloroanisole (TCA)

Compound Description: 2,4,6-Trichloroanisole (TCA) is a chlorinated aromatic compound known for its potent musty-moldy odor. It is the primary compound responsible for cork taint in wines, significantly impacting their aroma and quality. [] TCA can arise from microbial methylation of 2,4,6-trichlorophenol, which is commonly found in wood preservatives. [] [] Its presence has also been detected in tainted chickens, linked to the use of contaminated wood shavings as litter in broiler houses. []

Relevance: 2,4,6-Trichloroanisole is structurally similar to 2,3,4,6-Tetrachloroanisole, differing only in the presence of one fewer chlorine atom on the aromatic ring. Both compounds are known to contribute to musty off-flavors in various products, including wine and chicken. [], [], []

2,4,6-Trichlorophenol (TCP)

Compound Description: 2,4,6-Trichlorophenol (TCP) is a chlorinated phenol frequently used as a wood preservative. [] It acts as a precursor to 2,4,6-trichloroanisole (TCA) through microbial methylation. [] The presence of TCP in cork planks has been shown to contribute to the development of cork taint in wines. []

Relevance: 2,4,6-Trichlorophenol is a precursor compound to 2,4,6-Trichloroanisole, which is structurally similar to 2,3,4,6-Tetrachloroanisole. Both chloroanisoles are known contributors to musty off-flavors in various products. [], [], []

2,3,4,6-Tetrachlorophenol (TeCP)

Compound Description: 2,3,4,6-Tetrachlorophenol (TeCP) is a chlorinated phenol known to undergo microbial O-methylation, leading to the formation of 2,3,4,6-tetrachloroanisole. [] This process has been observed in fiberboard materials, particularly under conditions of high relative humidity. []

Relevance: 2,3,4,6-Tetrachlorophenol is the direct precursor to 2,3,4,6-Tetrachloroanisole, undergoing microbial methylation to produce the latter compound. []

Pentachloroanisole (PCA)

Compound Description: Pentachloroanisole (PCA) is a highly chlorinated anisole compound known to contribute to musty off-flavors, similar to 2,4,6-Trichloroanisole and 2,3,4,6-Tetrachloroanisole. [] [] PCA is also found in cork materials and can taint wines, although it is generally present in lower concentrations compared to TCA. []

Relevance: Pentachloroanisole, like 2,3,4,6-Tetrachloroanisole, belongs to the chloroanisole family and contributes to the musty off-flavor profile in various products. [] [] []

2,4,6-Tribromoanisole (TBA)

Compound Description: 2,4,6-Tribromoanisole (TBA) is a brominated anisole responsible for musty odors in various products, including wines. [] Unlike 2,3,4,6-Tetrachloroanisole, which is primarily associated with cork taint, TBA can originate from building materials treated with fire retardants containing its precursor, 2,4,6-tribromophenol. []

Relevance: 2,4,6-Tribromoanisole, similar to 2,3,4,6-Tetrachloroanisole, belongs to the haloanisole family and contributes to the musty off-flavor profile in products. [] []

Pentachlorophenol (PCP)

Compound Description: Pentachlorophenol (PCP) is a highly chlorinated phenol compound previously used as a wood preservative. [] Although not directly related to 2,3,4,6-Tetrachloroanisole in terms of aroma, it is relevant due to its historical use in materials that could potentially contribute to off-flavors in food products.

Relevance: Pentachlorophenol represents a class of chlorinated phenols that, while not directly related to the musty aroma of 2,3,4,6-Tetrachloroanisole, highlights the potential for contamination from related chlorinated compounds in various materials. []

Properties

CAS Number

938-22-7

Product Name

2,3,4,6-Tetrachloroanisole

IUPAC Name

1,2,3,5-tetrachloro-4-methoxybenzene

Molecular Formula

C7H4Cl4O

Molecular Weight

245.9 g/mol

InChI

InChI=1S/C7H4Cl4O/c1-12-7-4(9)2-3(8)5(10)6(7)11/h2H,1H3

InChI Key

ITXDBGLYYSJNPK-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1Cl)Cl)Cl)Cl

Canonical SMILES

COC1=C(C(=C(C=C1Cl)Cl)Cl)Cl

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